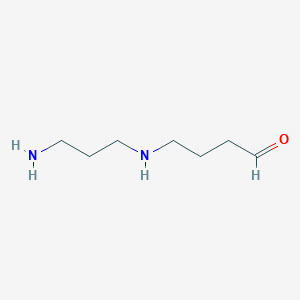
Clinofibrato Impureza 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clinofibrate Impurity 2, also known as 2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid, is a chemical compound that is an impurity of Clinofibrate. Clinofibrate is a fibrate drug used primarily for the treatment of hyperlipidemia and cardiovascular diseases. Clinofibrate Impurity 2 is often studied to understand the stability, degradation, and potential biological activities of Clinofibrate .
Aplicaciones Científicas De Investigación
Clinofibrate Impurity 2 is used in various scientific research applications, including:
Chemistry: It is studied to understand the degradation pathways and stability of Clinofibrate under different conditions.
Biology: Research focuses on the biological activities of Clinofibrate Impurity 2 and its potential effects on lipid metabolism.
Medicine: Studies are conducted to evaluate the safety and efficacy of Clinofibrate formulations, including the presence of impurities.
Industry: It is used in the quality control and assurance processes during the manufacturing of Clinofibrate.
Mecanismo De Acción
Target of Action
Clinofibrate Impurity 2, like its parent compound Clinofibrate, primarily targets Peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta . These receptors play a crucial role in the regulation of lipid metabolism, which is vital for cardiovascular health .
Mode of Action
Fibrates like Clinofibrate are known to activate PPARs, leading to changes in gene expression that result in increased lipoprotein lipolysis and elimination of triglyceride-rich particles from plasma .
Métodos De Preparación
The synthesis of Clinofibrate Impurity 2 involves several steps. One method includes the reaction of cyclohexanone with phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate. The impurity, Clinofibrate Impurity 2, can be isolated and purified using high-performance liquid chromatography (HPLC) and other separation techniques .
Análisis De Reacciones Químicas
Clinofibrate Impurity 2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are carboxylic acids and ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Comparación Con Compuestos Similares
Clinofibrate Impurity 2 can be compared with other impurities and degradation products of Clinofibrate, such as:
2-(4-(1-(4-hydroxyphenyl)cyclohexyl)phenoxy)-2-methylbutanoic acid: This compound is structurally similar and shares similar degradation pathways.
Bisphenol Z: An intermediate in the synthesis of Clinofibrate, it also exhibits similar chemical properties.
Other fibrate impurities: These compounds share similar mechanisms of action and are studied for their effects on lipid metabolism
Clinofibrate Impurity 2 is unique due to its specific structure and the role it plays in the stability and efficacy of Clinofibrate formulations.
Propiedades
Número CAS |
30299-17-3 |
|---|---|
Fórmula molecular |
C23H28O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-[4-[1-(4-hydroxyphenyl)cyclohexyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C23H28O4/c1-3-22(2,21(25)26)27-20-13-9-18(10-14-20)23(15-5-4-6-16-23)17-7-11-19(24)12-8-17/h7-14,24H,3-6,15-16H2,1-2H3,(H,25,26) |
Clave InChI |
ARWMEFKFHXIAQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)






